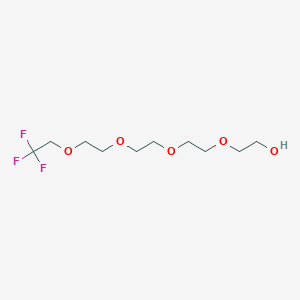

1,1,1-Trifluoroethyl-PEG5-Alcohol

説明

Significance of Polyethylene (B3416737) Glycol (PEG) Architectures in Synthetic Design

Polyethylene glycol, a polymer of repeating ethylene (B1197577) glycol units, is a versatile scaffold in synthetic chemistry. wisc.edu Its utility is rooted in its desirable physicochemical properties, including solubility in both aqueous and organic media, lack of toxicity, and low immunogenicity. jenkemusa.com

The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely employed strategy to modify the properties of peptides, proteins, nanoparticles, and small molecules. evitachem.com This modification can enhance the hydrodynamic size of a molecule, which in turn can prolong its circulation time in biological systems by reducing renal clearance. evitachem.com Furthermore, the hydrophilic PEG chain can mask the surface of a conjugated molecule, reducing immunogenicity and nonspecific interactions. jenkemusa.com

Role of Perfluorinated Moieties in Advanced Chemical Systems

The introduction of perfluorinated groups, such as the trifluoromethyl (-CF3) group, into organic molecules imparts a range of unique and powerful properties. Fluorine is the most electronegative element, and its incorporation can dramatically alter a molecule's reactivity and intermolecular interactions.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This potent inductive effect can significantly influence the reactivity of adjacent functional groups. For instance, the electron-withdrawing nature of the -CF3 group in 1,1,1-Trifluoroethyl-PEG5-Alcohol can modulate the reactivity of the terminal alcohol and the ether linkages within the PEG chain. In some contexts, a trifluoroethyl group can be reactive towards primary amines, such as the lysine (B10760008) residues in proteins, making it a useful moiety for bioconjugation. acs.org

Fluorination significantly alters the nature of intermolecular forces. Highly fluorinated segments of a molecule are both hydrophobic and lipophobic, leading to unique partitioning behavior. This can be leveraged to create materials with specific surface properties or to direct the self-assembly of molecules in solution. researchgate.net The presence of the trifluoromethyl group can influence the solubility and aggregation properties of the PEG conjugate, a factor that is often exploited in the design of drug delivery systems and functional materials.

Genesis of Hybrid Fluorinated PEG Derivatives

The development of hybrid molecules like this compound stems from the desire to create bifunctional linkers for use in chemical biology and materials science. rsc.org The combination of a reactive group (or a precursor to one, like the trifluoroethyl group), a spacer (the PEG chain), and a second functional handle (the terminal alcohol) in a single molecule provides a versatile tool for synthetic chemists. acs.orgaxispharm.com The terminal alcohol can be further derivatized to introduce other functionalities, such as click chemistry handles (e.g., alkynes or azides) or other reactive groups for conjugation to a wide range of substrates. nih.govacs.org The synthesis of such heterobifunctional linkers is a key area of research, enabling the construction of complex molecular architectures for targeted drug delivery, diagnostics, and the development of advanced materials. axispharm.com

Compound Data

Below are tables detailing the properties of this compound and a related derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1807512-41-9 | acs.orgaxispharm.com |

| Molecular Formula | C10H19F3O5 | acs.org |

| Molecular Weight | 276.3 g/mol | acs.org |

| Appearance | Not specified in literature; likely a liquid or waxy solid | N/A |

| Purity | Typically ≥95-98% from commercial suppliers | acs.orgaxispharm.com |

| Storage | -20°C | acs.org |

Table 2: Properties of a Related Functionalized Derivative: 1,1,1-Trifluoroethyl-PEG5-Tosyl

| Property | Value | Reference |

| CAS Number | 1872433-61-8 | jenkemusa.com |

| Molecular Formula | C17H25F3O7S | jenkemusa.com |

| Molecular Weight | 430.4 g/mol | jenkemusa.com |

| Functional Groups | Trifluoroethyl, PEG5, Tosyl | jenkemusa.com |

| Reactivity Note | The tosyl group is an excellent leaving group for nucleophilic substitution reactions. | jenkemusa.com |

Rationale for Combining Fluorous and PEG Segments

The combination of a fluorous segment, like the 1,1,1-trifluoroethyl group, with a PEG chain is a deliberate design choice driven by the desire to impart novel or enhanced properties to the parent molecule. The rationale is multifaceted, drawing on the distinct chemical behaviors of each component.

The polyethylene glycol (PEG) segment is primarily included for its pronounced hydrophilicity and biocompatibility. nih.gov PEG chains are highly flexible, soluble in water and many organic solvents, and are known to be non-toxic and have low immunogenicity. nih.govbiochempeg.com In drug development, PEGylation can increase a molecule's hydrodynamic size, which prolongs its circulation time in the bloodstream by reducing clearance by the immune system and kidneys. creativepegworks.combiochempeg.com Even short oligo(ethylene glycol) chains, like the PEG5 unit in the title compound, are used as linkers to improve the solubility and pharmacokinetic properties of small molecules. nih.gov

The introduction of a fluorinated segment offers several strategic advantages:

Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its incorporation into an organic molecule can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity. The trifluoromethyl (CF3) group, in particular, is known for its high electronegativity and hydrophobicity. mdpi.com Attaching it to a PEG chain creates an amphiphilic molecule with distinct hydrophilic and hydrophobic domains. This can influence how the molecule interacts with biological membranes and proteins.

Enhanced Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds often more thermally and oxidatively stable than their hydrocarbon counterparts. ucsb.edu

The "Stealth" Effect and the "PEG Dilemma": While PEGylation is used to create a "stealth" effect that shields molecules from the immune system, it can sometimes hinder cellular uptake, a problem known as the "PEG dilemma." nih.gov Research has shown that the addition of fluorine to PEGylated structures can help overcome this issue. Fluorination can enhance cellular uptake and facilitate escape from endosomes, potentially leading to more effective intracellular delivery. nih.gov A 2022 study on fluorinated PEG-PEI coated nanoparticles demonstrated that fluorination improved transfection efficiency and could be an effective strategy to mitigate the "PEG dilemma". nih.gov

Purification and Analytical Handle: Highly fluorinated segments, or "fluorous tags," can be used to simplify the purification of synthesized molecules through fluorous solid-phase extraction (F-SPE). rsc.org Furthermore, the presence of fluorine provides a unique analytical handle. The 19F nucleus is 100% naturally abundant and has high NMR sensitivity, making 19F NMR spectroscopy a powerful tool for tracking and characterizing these molecules without background interference from biological samples. nih.gov The chemical shift of the trifluoroethyl group can provide information about its local chemical environment. rsc.orgresearchgate.net

The specific combination in This compound creates a monodisperse, heterobifunctional linker. The terminal alcohol group can be further derivatized, while the trifluoroethyl group can react with primary amines on proteins or other surfaces. researchgate.net The short PEG5 chain provides a defined spacer with enhanced water solubility compared to a simple alkyl chain.

| Component | Primary Property | Key Advantages in Conjugates |

|---|---|---|

| Polyethylene Glycol (PEG5) | Hydrophilicity, Biocompatibility | Increases water solubility, non-toxic, reduces immunogenicity, provides a flexible spacer. nih.govcreativepegworks.combiochempeg.com |

| 1,1,1-Trifluoroethyl Group | Hydrophobicity, High Electronegativity | Enhances metabolic stability, modulates binding affinity, can improve cellular uptake, serves as a 19F NMR probe. mdpi.comnih.govnih.gov |

Historical Context of Fluoro-PEG Chemistry

The development of fluoro-PEG chemistry is built upon two separate but well-established fields: the chemistry of polyethylene glycol and organofluorine chemistry.

The synthesis of polyethylene glycol was first reported in 1859, but its utility in the biomedical field, specifically the concept of PEGylation, was pioneered by Professor Frank Davis and his colleagues in the late 1960s and early 1970s. nih.govnih.gov Their goal was to attach the hydrophilic PEG polymer to proteins to make them less immunogenic and extend their lifetime in the body. nih.gov This work culminated in the first FDA-approved PEGylated drug, Adagen® (pegademase bovine), in 1990. oecd.org

Organofluorine chemistry has an even longer history, with the first synthesis of a fluorinated organic compound reported in 1862. google.com The field expanded dramatically with the accidental discovery of polytetrafluoroethylene (PTFE), or Teflon, in 1938. ucsb.edualfa-chemistry.com However, the strategic use of fluorine in a more subtle, functional manner within complex organic synthesis is a more recent development. The concept of "fluorous chemistry," which leverages the unique phase preferences of highly fluorinated compounds for purification, was introduced in the 1990s. oecd.org This led to the development of fluorous tags for simplifying the separation of products in solution-phase synthesis, including the synthesis of monodisperse PEGs. rsc.org

The deliberate synthesis of conjugates combining PEG and fluorinated segments emerged from the intersection of these fields. Initially, research focused on using large fluorous tags for purifying PEGylated molecules or on heavily fluorinated polymers. The development of smaller, discrete fluoro-PEG molecules like This compound represents a more refined approach. These molecules are not just tools for purification but are designed as functional building blocks in their own right, intended for use as linkers and spacers in bioconjugation, drug delivery, and materials science. Commercialization of a wide range of side-chain fluorinated polymers began in the 1950s, laying the groundwork for the diverse applications seen today. oecd.org The synthesis of PEG-oligonucleotide conjugates, for example, has been a field of research for over three decades, highlighting the long-standing interest in combining these moieties. nih.gov

| Year/Period | Key Development | Significance |

|---|---|---|

| 1859 | First reported synthesis of polyethylene glycol. creativepegworks.com | Fundamental discovery of the PEG polymer. |

| 1862 | First synthesis of an organofluorine compound reported. google.com | Beginning of organofluorine chemistry. |

| 1938 | Accidental discovery of PTFE (Teflon). ucsb.edualfa-chemistry.com | Launch of the fluoropolymer industry. |

| 1970s | Pioneering work on PEGylation of proteins by Frank Davis. nih.govnih.gov | Established the use of PEG to improve the therapeutic properties of biomolecules. |

| 1990 | First FDA approval of a PEGylated drug (Adagen®). oecd.org | Clinical validation of the PEGylation concept. |

| 1990s | Introduction of "fluorous chemistry" for synthesis and purification. oecd.org | Enabled new methods for creating and purifying complex molecules, including PEGs. rsc.org |

| 2000s-Present | Development of discrete, functional fluoro-PEG linkers. | Shift from using fluorine primarily for purification to using it to fine-tune molecular properties. |

Structure

3D Structure

特性

IUPAC Name |

2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19F3O5/c11-10(12,13)9-18-8-7-17-6-5-16-4-3-15-2-1-14/h14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLCZARSFIXUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301215067 | |

| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14,14,14-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807512-41-9 | |

| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14,14,14-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807512-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14,14,14-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1 Trifluoroethyl Peg5 Alcohol and Its Derivatives

Precursor Synthesis and Purification Strategies

The foundation of synthesizing 1,1,1-Trifluoroethyl-PEG5-Alcohol lies in the precise construction of its precursors: the PEG backbone and the trifluoroethyl moiety. The purity and defined structure of these precursors are paramount to the successful synthesis of the final product.

Synthesis of Poly(ethylene glycol) (PEG) Backbones

Poly(ethylene glycol) is a polymer composed of repeating ethylene (B1197577) glycol units. pharmiweb.com For applications requiring high purity and a specific number of repeating units, such as in the case of PEG5, controlled synthesis methods are essential.

Anionic ring-opening polymerization of ethylene oxide is a widely employed technique for synthesizing PEG. pharmiweb.comacs.org This method involves the use of a nucleophilic initiator, such as an alkoxide or hydroxide, to open the strained epoxide ring of ethylene oxide. acs.orgresearchgate.net The reaction proceeds in a living manner, allowing for the controlled addition of monomer units to achieve a desired chain length. acs.org The polymerization is typically carried out under anhydrous conditions to prevent unwanted side reactions. researchgate.net

Key aspects of this process include:

Initiators: Common initiators include potassium alkoxides and amides. acs.org The choice of initiator can influence the functionality of the resulting PEG chain.

Reaction Conditions: The reaction is sensitive to impurities like water and oxygen, which can terminate the polymerization. Therefore, stringent control of the reaction environment is necessary. acs.org

Molecular Weight Control: The molecular weight of the resulting PEG is determined by the molar ratio of the monomer to the initiator.

However, traditional anionic polymerization often produces a range of PEG molecules with a broad distribution of molecular weights. pharmiweb.com

For the synthesis of monodisperse PEG oligomers, where each molecule has the exact same chain length, more sophisticated techniques are required. These methods are crucial for applications where precise molecular structure is critical. rsc.org

Iterative synthesis is a common strategy to produce monodisperse PEG oligomers. rsc.orgacs.org This involves a stepwise addition of protected ethylene glycol units. A typical iterative approach includes the following steps:

Protection: One end of a short PEG chain is protected with a chemical group, such as a trityl or silyl (B83357) group.

Activation: The other hydroxyl end is activated, often by converting it into a good leaving group like a tosylate or mesylate.

Coupling: The activated PEG chain is reacted with another protected PEG oligomer in a Williamson ether synthesis.

Deprotection: The protecting group is removed to allow for the next iteration of chain extension.

This iterative process allows for the precise construction of PEG chains with a defined number of ethylene glycol units, such as the five units required for this compound. researchgate.netrsc.org Chromatographic purification is often necessary at each step to isolate the desired product in high purity. rsc.org

Preparation of 1,1,1-Trifluoroethyl-Containing Building Blocks

The introduction of the trifluoroethyl group is achieved through the use of a suitable trifluoroethyl-containing building block. A key precursor for this is 2,2,2-trifluoroethanol (B45653). This fluorinated alcohol can be incorporated into various molecules. nih.gov The synthesis of trifluoromethylated compounds can sometimes be achieved using reagents like the Ruppert-Prakash reagent (TMSCF3) for nucleophilic trifluoromethylation. nih.gov

Targeted Synthesis of this compound

With the PEG5 backbone and the trifluoroethyl precursor in hand, the final step is to covalently link them. This is typically achieved through esterification or etherification reactions.

Esterification and Etherification Routes to Incorporate the Trifluoroethyl Group

Esterification: This method involves the reaction of a carboxylic acid derivative with an alcohol. In the context of synthesizing this compound, one could envision reacting a PEG5-acid with 2,2,2-trifluoroethanol or, more commonly, reacting PEG5-alcohol with a trifluoroacetic acid derivative. The use of trifluoroacetic anhydride (B1165640) is a known method for esterification. nih.govresearchgate.net The reaction between an active pharmaceutical ingredient with a carboxylic acid and the terminal hydroxyl groups of PEG has been studied, demonstrating the feasibility of this linkage. nih.gov

Etherification (Williamson Ether Synthesis): This is a widely used method for forming ether linkages. google.com To synthesize this compound via this route, one of the reactants would be converted to an alkoxide and the other to a compound with a good leaving group. For instance, the hydroxyl group of PEG5-alcohol could be deprotonated with a strong base to form an alkoxide, which would then react with a 2,2,2-trifluoroethyl halide or sulfonate. Conversely, the PEG5-alcohol could be converted to a tosylate or mesylate and then reacted with the alkoxide of 2,2,2-trifluoroethanol.

The choice between esterification and etherification depends on the desired stability of the final product, as esters are generally more susceptible to hydrolysis than ethers.

Below is an interactive table summarizing the key synthetic steps:

| Synthetic Stage | Methodology | Key Reagents/Conditions | Purpose | Relevant Findings |

| PEG Backbone Synthesis | Anionic Ring-Opening Polymerization | Ethylene Oxide, Alkoxide/Hydroxide Initiator | To create the poly(ethylene glycol) chain. | Produces a family of PEG molecules with a distribution of molecular weights. pharmiweb.com |

| Monodisperse PEG Oligomer Synthesis | Iterative Synthesis (e.g., Williamson Ether Synthesis) | Protected PEG units, Activating agents (e.g., TsCl, MsCl), Deprotection agents | To build a PEG chain with a precise number of repeating units (e.g., five). | Allows for high purity and defined molecular structure. rsc.orgrsc.org |

| Trifluoroethyl Building Block Preparation | Use of Fluorinated Precursors | 2,2,2-Trifluoroethanol, Trifluoroacetic anhydride | To prepare the reactive component that will introduce the trifluoroethyl group. | 2,2,2-trifluoroethanol is a common starting material. nih.gov |

| Final Conjugation | Esterification | PEG5-alcohol, Trifluoroacetic anhydride | To form an ester linkage between the PEG chain and the trifluoroethyl group. | A general method for creating ester bonds. nih.gov |

| Final Conjugation | Etherification (Williamson Ether Synthesis) | PEG5-alkoxide and Trifluoroethyl halide/sulfonate, or PEG5-sulfonate and Trifluoroethanol alkoxide | To form a stable ether linkage between the PEG chain and the trifluoroethyl group. | A robust method for forming C-O-C bonds. google.com |

Regioselective Functionalization of PEG Oligomers

The creation of heterobifunctional Poly(ethylene glycol) (PEG) derivatives, where each terminus of the polymer chain has a different functional group, hinges on the ability to perform regioselective functionalization. A primary challenge in synthesizing monofunctional PEGs, such as methoxy-PEG (mPEG), is the prevention of contamination with difunctional PEGs (diols). google.com This contamination often arises from the presence of water during the polymerization of ethylene oxide, which can initiate the formation of unwanted diols. google.com Therefore, controlling water content is a critical parameter for achieving high monofunctionality. google.com

A key strategy for producing heterobifunctional PEGs involves the synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates. These tosylates are valuable intermediates as the tosyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions at one end of the PEG chain while leaving the terminal hydroxyl group at the other end available for different modifications. rsc.org A reported large-scale, chromatography-free method for synthesizing these mono-tosylates makes them accessible and cost-effective intermediates for various bioconjugation applications. rsc.org

Iterative synthetic approaches have also been developed to produce highly monodisperse, heterobifunctional PEGs with exceptional purity. One such method uses a branched PEGylated structure to facilitate chromatographic purification of intermediates and ensure monofunctionalization of the chain termini. rsc.org Advanced strategies for stepwise PEG synthesis can reduce a multi-step elongation cycle into a more efficient one-pot process by using base-labile protecting groups, which streamlines the synthesis and is expected to lower costs. beilstein-journals.org For more complex architectures, methods exist for creating monofunctional branched PEGs where the single active functional group is strategically placed at the end of a symmetrical axis, minimizing steric hindrance and improving reactivity in subsequent modifications. google.com

Derivatization and Further Functionalization via the Terminal Alcohol

The terminal hydroxyl group of this compound is a versatile handle for a wide array of chemical transformations, allowing for its conversion into numerous other functional derivatives.

Transformation to Halides, Esters, and Ethers

The conversion of the terminal alcohol to other functional groups like halides, esters, and ethers expands the synthetic utility of the PEG chain.

Halides: The transformation of a terminal alcohol to an alkyl halide is a fundamental substitution reaction. chemistrysteps.com For primary alcohols, as is the case for the terminal end of a PEG chain, reagents like thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides are highly effective. libretexts.org These reactions typically proceed via an Sₙ2 mechanism, which results in an inversion of stereochemistry if the carbon were chiral. chemistrysteps.com Alternatively, hydrogen halides (HX) can be used; the reactivity order is HI > HBr > HCl. libretexts.org While tertiary alcohols react quickly with HX via an Sₙ1 mechanism, primary alcohols react more slowly via an Sₙ2 pathway. libretexts.orgmasterorganicchemistry.com The conversion to a halide is synthetically valuable as it transforms a poor leaving group (-OH) into an excellent one (-Cl, -Br, -I), opening the door for a multitude of subsequent nucleophilic substitution reactions. masterorganicchemistry.com

| Transformation | Reagent(s) | Mechanism | Notes |

| Alcohol to Alkyl Chloride | Thionyl Chloride (SOCl₂) | Sₙ2 | Preferred for 1° and 2° alcohols to avoid harsh acidity of HCl. libretexts.org |

| Alcohol to Alkyl Bromide | Phosphorus Tribromide (PBr₃) | Sₙ2 | Preferred for 1° and 2° alcohols. libretexts.org |

| Alcohol to Alkyl Halide | Hydrogen Halide (HX) | Sₙ2 (for 1° alcohol) | Reactivity: HI > HBr > HCl. libretexts.org |

Esters: Esterification of the terminal hydroxyl group of PEG is a common modification. This can be achieved by reacting the PEG alcohol with a carboxylic acid, often under acidic conditions or with a suitable catalyst. nih.gov Studies have detailed the kinetics of esterification between PEG and active pharmaceutical ingredients containing carboxylic acid groups, noting the reactions are often reversible. nih.gov Another approach is transesterification, where PEG reacts with a fatty acid methyl ester in the presence of an alkaline catalyst like sodium alkoxide to produce the corresponding PEG ester with high conversion efficiency and purity. google.com Enzymatic methods, using a PEG-modified lipase, can also catalyze the esterification of alcohols in organic solvents. nih.gov

Ethers: The most prevalent method for forming ethers from an alcohol is the Williamson ether synthesis. wikipedia.org This reaction involves a two-step process: first, the terminal alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. libretexts.orgyoutube.com Second, this alkoxide attacks a primary alkyl halide in an Sₙ2 reaction to form the ether linkage. wikipedia.orgmasterorganicchemistry.com The reaction is highly versatile and is widely used in both laboratory and industrial settings to prepare both symmetrical and asymmetrical ethers. wikipedia.org

Conversion to Amines, Carboxylic Acids, and Thiols

Further functionalization can yield amines, carboxylic acids, and thiols, which are crucial for bioconjugation and materials science.

Amines: The conversion of alcohols to amines can be achieved through biocatalytic cascades. A "hydrogen-borrowing" amination process uses a combination of an alcohol dehydrogenase and an amine dehydrogenase. google.com This environmentally friendly method can produce enantiopure amines from both primary and secondary alcohols with high conversion rates, using ammonium (B1175870) as the nitrogen source and generating only water as a byproduct. google.com

Carboxylic Acids: The terminal hydroxyl group of a PEG chain can be oxidized to a carboxylic acid. Alcohol dehydrogenase (ADH) has been shown to catalyze the oxidation of PEG homologues, initiating a metabolic pathway that can lead to the corresponding PEG-acids. nih.gov This transformation is a key step in creating derivatives like Thiol-PEG-acid, where the terminal alcohol is oxidized to a carboxylic acid group. masterorganicchemistry.com

Thiols: A versatile method for converting alcohols into thiocyanates, which are precursors to thiols, utilizes the Mitsunobu reaction conditions with triphenylphosphine (B44618) (PPh₃), diethylazodicarboxylate (DEAD), and ammonium thiocyanate (B1210189) (NH₄SCN). google.com This approach is highly selective for primary and secondary alcohols. google.com More directly, recent advances in photocatalysis have enabled the conversion of carboxylic acids to free thiols. cd-bioparticles.com This implies a two-step route from a PEG alcohol: oxidation to the carboxylic acid followed by photocatalytic thiolation. cd-bioparticles.com

Purification and Isolation Techniques for Conjugates

The synthesis of conjugates involving this compound derivatives often results in a heterogeneous mixture containing the desired product, unreacted starting materials (both the PEG linker and the target molecule), and potentially over-PEGylated species or positional isomers. Therefore, robust purification strategies are essential to isolate the desired conjugate with high purity. The choice of purification method depends on the physicochemical differences between the components of the reaction mixture, such as size, charge, and hydrophobicity. researchgate.net

Chromatographic Separations

Chromatography is the most powerful and widely used technique for the purification of PEGylated conjugates due to its high resolving power.

Size Exclusion Chromatography (SEC): This is one of the primary methods for purifying PEGylated proteins. The attachment of the PEG chain significantly increases the hydrodynamic radius of the target molecule. nih.gov This size difference allows for efficient separation of the larger PEGylated conjugate from the smaller, unreacted native protein and excess PEG reagent. researchgate.net While highly effective at removing unreacted protein, SEC may offer limited resolution between the desired mono-PEGylated product and low levels of the free PEG reagent, especially if the PEG itself has a broad molecular weight distribution. nih.govwaters.com

Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on interactions between their surface hydrophobic residues and a weakly hydrophobic stationary phase. PEGylation typically increases the hydrophilicity of a molecule, leading to weaker retention on an HIC column compared to the unmodified protein. researchgate.net HIC serves as a valuable orthogonal technique to IEX and SEC, though it may have lower capacity and resolution compared to other methods. researchgate.net

Table 1: Comparison of Chromatographic Techniques for Purifying PEGylated Conjugates

| Technique | Principle of Separation | Key Advantages | Common Applications |

| Size Exclusion (SEC) | Hydrodynamic Volume/Size | Effective for removing unreacted protein and small molecules. researchgate.net | Primary purification step to separate conjugate from native protein. |

| Ion Exchange (IEX) | Net Surface Charge | High capacity; can separate by degree of PEGylation and resolve positional isomers. nih.gov | Purification of mono-PEGylated species from unreacted and multi-PEGylated forms. google.com |

| Reversed-Phase (RPC) | Hydrophobicity | High resolution, especially for positional isomers at an analytical scale. nih.govnih.gov | Purity analysis and characterization of isomers. nih.gov |

| Hydrophobic Interaction (HIC) | Surface Hydrophobicity | Orthogonal to IEX and SEC; purification under non-denaturing conditions. researchgate.net | Supplementary purification step for proteins difficult to separate by other methods. researchgate.net |

Precipitation and Recrystallization Protocols

Precipitation is a cost-effective and scalable technique that can be used for the initial capture and purification of PEGylated proteins. tandfonline.combiopharminternational.com The principle relies on altering the solubility of the target molecule to selectively cause it to precipitate out of solution.

Polyethylene (B3416737) glycol itself is often used as the precipitating agent. tandfonline.com The addition of PEG to a protein solution excludes water from the protein's surface, which enhances protein-protein interactions and leads to aggregation and precipitation. tandfonline.com Conditions such as PEG concentration, molecular weight of the PEG precipitant, pH, and temperature are optimized to selectively precipitate the target conjugate while leaving impurities in the supernatant. tandfonline.comjechobio.com For example, a 5% (w/v) solution of PEG 6000 was found to be optimal for precipitating recombinant human interleukin-15. jechobio.com Following precipitation, the protein pellet is typically recovered by centrifugation. biopharminternational.com While precipitation is excellent for bulk purification, it generally offers lower selectivity compared to chromatography and may require subsequent purification steps to achieve high purity. tandfonline.comgoogle.com

Membrane-Based Purification

Membrane-based techniques separate molecules based on size and are commonly used for buffer exchange, concentration, and purification of PEGylated conjugates. nih.gov

Ultrafiltration/Diafiltration (UF/DF): This technique uses semi-permeable membranes with a specific molecular weight cut-off (MWCO) to separate molecules of different sizes. nih.gov It is highly effective for removing unreacted, low-molecular-weight PEG linkers from the much larger PEGylated protein conjugate. nih.gov By repeatedly washing the sample with buffer (diafiltration), small impurities can be efficiently removed. researchgate.net

Dialysis: Similar to ultrafiltration, dialysis employs a semi-permeable membrane to separate molecules based on size. The reaction mixture is placed in a dialysis bag with a defined MWCO, and this bag is submerged in a large volume of buffer. researchgate.net Small molecules like unreacted PEG linkers diffuse out of the bag into the buffer, while the large conjugate is retained. This method is often used for buffer exchange or as a preliminary purification step. nih.govresearchgate.net

These membrane processes are integral to biopharmaceutical production, offering a scalable method for sample concentration and purification. nih.govmiami.edu

Analytical Characterization of Synthetic Products

Following purification, the structure and purity of the this compound conjugate must be confirmed. A combination of analytical techniques is employed to verify the covalent attachment of the PEG linker and to characterize the final product.

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR)

Spectroscopy provides detailed information about molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for characterizing PEGylated molecules. nih.govacs.org The spectrum of a PEG conjugate will show characteristic peaks from both the target molecule and the attached PEG linker. The most prominent signal from the PEG chain is the strong peak from the repeating ethylene glycol units (-O-CH₂-CH₂-) which typically appears around 3.6 ppm. nih.gov The presence of the trifluoroethyl group can be confirmed by signals specific to its structure. By comparing the integration of peaks unique to the protein or other substrate with the integration of the PEG backbone signal, the average number of PEG chains attached to the molecule (the degree of PEGylation) can be quantitatively determined. acs.orgnih.gov However, for large polymers, care must be taken to account for the signals from ¹³C-coupled protons, which can affect the accuracy of quantification if ignored. nih.gov

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to confirm the presence of specific functional groups and to monitor the conjugation reaction. The spectrum of a PEG derivative is dominated by a very strong C-O-C (ether) stretching band around 1100-1250 cm⁻¹. researchgate.net Successful conjugation can be verified by the appearance of new bands or the disappearance of bands from the starting materials. For instance, if the alcohol group of this compound is converted to an ester, a new carbonyl (C=O) stretching band would appear in the IR spectrum.

Chromatographic Methods for Purity and Molecular Weight Distribution (e.g., GPC)

The characterization of this compound and its derivatives heavily relies on chromatographic techniques to assess purity and determine the molecular weight distribution. Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a primary method for this purpose. chromatographyonline.comjenkemusa.comlcms.cz

GPC separates molecules based on their hydrodynamic volume in solution. jenkemusa.com For PEG derivatives, the choice of mobile phase is crucial. Tetrahydrofuran (THF) is a common eluent for organic GPC, but it can sometimes lead to distorted peak shapes for PEGs on styrene-divinylbenzene-based columns. chromatographyonline.com Preconditioning the columns with trifluoroacetic acid (TFA) can often mitigate these issues and lead to reliable peak shapes. chromatographyonline.com

Aqueous GPC/SEC is another viable option, offering advantages in terms of cost, safety, and the ability to dissolve high molecular weight PEGs more readily than in THF. chromatographyonline.com Modern aqueous GPC/SEC packings can achieve good resolution of PEG oligomers. chromatographyonline.com The retention of PEG derivatives can also be influenced by hydrophobic interactions with the column material, especially for functionalized PEGs. For instance, the retention time of fluorescein-labeled PEGs on a TSK GEL G4000 PW XL column was found to be dependent on the salt concentration and the presence of an organic modifier in the mobile phase, indicating hydrophobic interactions. nih.gov

For preparative purification of PEG derivatives, chromatographic methods using polystyrene-divinylbenzene beads with ethanol/water as the eluent have been shown to be effective, yielding high-purity products on a gram scale. nih.gov This method avoids the use of toxic solvents often associated with other purification techniques. nih.gov

Below are interactive data tables summarizing typical GPC conditions and findings for PEG derivatives:

Table 1: Typical GPC Conditions for PEG Derivatives

| Parameter | Condition 1 | Condition 2 |

| Technique | Organic GPC/SEC | Aqueous GPC/SEC |

| Column | Styrene-divinylbenzene | Modern aqueous GPC packings |

| Mobile Phase | THF (may require TFA preconditioning) chromatographyonline.com | Water with a small amount of salt chromatographyonline.com |

| Detector | Refractive Index (RI) | Refractive Index (RI) |

| Calibration | Polystyrene standards | PEG standards |

Table 2: Research Findings on Chromatographic Analysis of PEG Derivatives

| Finding | Description | Reference |

| Peak Distortion in THF | Distorted peak shapes for PEGs are often observed when using THF as an eluent on styrene-divinylbenzene columns. | chromatographyonline.com |

| Column Preconditioning | Preconditioning with TFA can improve peak shapes and repeatability in organic GPC of PEGs. | chromatographyonline.com |

| Aqueous GPC Resolution | Modern aqueous GPC columns can provide good resolution of PEG oligomers. | chromatographyonline.com |

| Hydrophobic Interactions | Functional groups on PEG can lead to hydrophobic interactions with the column packing, affecting retention time. | nih.gov |

| Preparative Purification | Polystyrene-divinylbenzene beads with ethanol/water eluents can be used for effective preparative purification of PEG derivatives. | nih.gov |

Application in Polymer Chemistry and Advanced Materials Science

Tailoring Polymer Architectures and Properties

This fluorinated PEG linker serves as a critical component for designing advanced polymers with controlled architectures, from linear block copolymers to complex crosslinked networks.

The terminal alcohol group provides a convenient handle for incorporating the fluoro-PEG motif directly into the main chain of a polymer, yielding materials with integrated hydrophilic and fluorinated segments.

Controlled/living polymerization (CRP) methods are fundamental to modern polymer synthesis, offering precise control over molecular weight, dispersity, and architecture. The 1,1,1-Trifluoroethyl-PEG5-Alcohol molecule is well-suited for use in these systems, particularly after minimal modification.

In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a fluoro-PEG moiety can be incorporated into a surfactant block. Research has demonstrated the synthesis of fluorinated blocks containing five and fifteen chains of a fluorinated PEG-CF3 unit, which were subsequently chain-extended with non-fluorinated PEG via RAFT to create a well-defined surfactant. polimi.it The alcohol group of this compound can be readily esterified with a suitable RAFT agent, such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, converting it into a macro-chain transfer agent (macro-CTA). This macro-CTA can then mediate the polymerization of a wide range of vinyl monomers to generate amphiphilic block copolymers.

For Atom Transfer Radical Polymerization (ATRP), the terminal hydroxyl group can be converted into an efficient initiator by reaction with an acyl halide, such as 2-bromoisobutyryl bromide. The resulting ester serves as a macroinitiator for the controlled polymerization of monomers like methyl methacrylate (B99206) or styrene, yielding an A-B diblock copolymer where the A block is the fluoro-PEG segment.

Table 1: Integration of Fluoro-PEG via Controlled Radical Polymerization This interactive table summarizes the modification of this compound for use in CRP techniques.

| CRP Technique | Necessary Modification of Alcohol Group | Resulting Species | Example Monomers |

|---|---|---|---|

| RAFT | Esterification with a RAFT agent (e.g., CPADB) | Fluoro-PEG Macro-CTA | Styrene, Acrylates |

| ATRP | Esterification with an ATRP initiator (e.g., 2-bromoisobutyryl bromide) | Fluoro-PEG Macroinitiator | Methacrylates, Acrylonitrile |

| NMP | Reaction with an NMP agent (e.g., TEMPO-based alkoxyamine) | Fluoro-PEG Macroinitiator | Styrene, Acrylamides |

Ring-Opening Polymerization (ROP) is a key method for producing biodegradable polyesters and polycarbonates. The terminal alcohol on this compound can act as a nucleophilic initiator for the ROP of cyclic esters and lactones. For instance, in the presence of a catalyst like tin(II) octoate, the alcohol can initiate the polymerization of ε-caprolactone or lactide. polimi.it This process attaches a growing polyester (B1180765) chain to the fluoro-PEG molecule, resulting in an amphiphilic A-B diblock copolymer. This synthetic route is highly efficient for creating biocompatible materials where the fluorinated block provides a unique hydrophobic domain and the polyester block offers biodegradability. A study focused on creating nanoparticles utilized ROP to add lactone chains to a tertiary amine alcohol, demonstrating a similar initiation mechanism. polimi.it

Instead of being part of the polymer backbone, the fluoro-PEG motif can be grafted onto a pre-existing polymer as a side chain. This is achieved by activating the alcohol group of this compound to make it reactive toward functional groups on a polymer backbone. For example, the alcohol can be converted into a tosylate or mesylate, which can then react with nucleophilic side chains on another polymer, such as the amines on polyethyleneimine (PEI), via nucleophilic substitution. nih.gov This "grafting-to" approach is a powerful method for modifying the surface properties of materials, imparting hydrophilicity, and introducing the unique properties of the fluorinated segment. Studies have shown that modifying polymers like PEI with fluorinated PEG chains can enhance their utility in biomedical applications. nih.gov

The formation of three-dimensional polymer networks, such as hydrogels, is critical for many applications. This compound can be transformed into a crosslinkable monomer, or "crosslinker." By reacting its terminal alcohol with acryloyl chloride or methacryloyl chloride, it is converted into 1,1,1-Trifluoroethyl-PEG5-Acrylate or -Methacrylate. This functionalized molecule can then undergo free-radical copolymerization with other monomers. If a di-functional monomer is included in the polymerization, a crosslinked network is formed. This strategy allows the fluorinated PEG segment to be covalently and permanently integrated throughout the bulk of the material. Such networks can exhibit unique swelling behaviors and surface properties due to the presence of the fluorinated side chains. The creation of nanostructures through the crosslinking of linear polymer arms is a related concept that highlights the versatility of such building blocks in forming complex architectures. nih.gov

Incorporation into Polymer Backbones

Fluoro-PEG Mediated Self-Assembly and Supramolecular Structures

The amphiphilic nature of molecules containing both fluorinated segments and PEG chains drives their self-assembly into organized supramolecular structures in solution. Fluoroalkyl chains are known to be both hydrophobic and lipophobic, leading to unique aggregation behavior compared to traditional hydrocarbon-based amphiphiles. nih.gov

When dispersed in an aqueous environment, this compound and its polymeric derivatives spontaneously organize to minimize the unfavorable interactions between the hydrophobic fluorinated segment and water. This process can lead to the formation of various nanostructures, including micelles, vesicles, and nanoparticles. Research has shown that fluorinated pentablock copolymers containing PEG can self-assemble into vesicles in water. rsc.org The specific morphology of the resulting assembly is influenced by the balance between the hydrophilic PEG block and the hydrophobic fluorinated block. For example, one study found that a fluorinated PEG-block copolymer formed elliptical particles, whereas its non-fluorinated analogue formed spherical ones, demonstrating the significant impact of the fluorinated segment on the final structure. rsc.org This ability to form highly organized, stable supramolecular complexes is foundational to their use in advanced material design. hokudai.ac.jp

Table 2: Self-Assembly of Fluoro-PEG Systems This interactive table details the types of supramolecular structures formed from different fluorinated PEG-containing polymers.

| Polymer System | Fluorinated Segment | Hydrophilic Segment | Resulting Supramolecular Structure |

|---|---|---|---|

| Pentablock Copolymer rsc.org | Poly(octafluoropentyl methacrylate) | PEG-PPO-PEG | Vesicles |

| Triblock Copolymer rsc.org | Fluorinated Polystyrene | PEG | Elliptical Particles |

| Fluoro-PEG Coated Nanoparticles nih.gov | Heptafluorobutyryl | PEG-PEI | Coated Magnetic Nanoparticles |

| Diblock Copolymer (Hypothetical) | 1,1,1-Trifluoroethyl | PEG-Polyester | Spherical or Worm-like Micelles |

This compound: A Versatile Building Block in Polymer and Materials Science

The chemical compound this compound is a specialized molecule increasingly recognized for its utility in the fields of polymer chemistry and advanced materials science. This article explores the applications of this unique compound, focusing on its role in the formation of complex polymer architectures and the engineering of functional materials.

Chemical and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a terminal trifluoroethyl group and a hydroxyl (-OH) group. broadpharm.comcd-bioparticles.net The presence of the trifluoroethyl group imparts unique properties, while the hydroxyl group provides a reactive site for further chemical modifications. broadpharm.com The PEG component, consisting of five repeating ethylene (B1197577) glycol units, enhances the compound's solubility in aqueous media. broadpharm.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1807512-41-9 | broadpharm.comcd-bioparticles.net |

| Molecular Formula | C10H19F3O5 | broadpharm.comcd-bioparticles.net |

| Molecular Weight | 276.3 g/mol | broadpharm.comcd-bioparticles.net |

| Purity | ≥95% - 98% | broadpharm.comaxispharm.com |

| Appearance | Solid | cymitquimica.com |

| Solubility | Water soluble | broadpharm.com |

| Storage | -20°C | broadpharm.com |

This table is interactive. Click on the headers to sort the data.

The distinct molecular structure of this compound makes it a valuable component in the synthesis of advanced polymeric materials.

Amphiphilic Block Copolymers and Micelle Formation

Amphiphilic block copolymers are macromolecules composed of distinct hydrophilic (water-attracting) and hydrophobic (water-repelling) segments. mdpi.com The incorporation of the fluorinated this compound moiety can be used to create such copolymers. The fluorinated tail contributes to the hydrophobic character, while the PEG chain provides hydrophilicity. rsc.org

When dispersed in a selective solvent (typically water), these amphiphilic block copolymers can self-assemble into organized nanostructures, most commonly micelles. mdpi.com Micelles consist of a hydrophobic core, formed by the aggregation of the fluorinated segments, and a hydrophilic corona, composed of the hydrated PEG chains, which interfaces with the surrounding aqueous environment. mdpi.comrsc.org The formation of these core-shell structures is driven by the minimization of unfavorable interactions between the hydrophobic blocks and water. mdpi.com The critical micelle concentration (CMC), the concentration at which micelles begin to form, is a key characteristic of these systems. rsc.org

Vesicle and Nanoparticle Architectures

The inclusion of fluorinated segments can significantly influence the morphology and stability of these nanostructures due to the strong incompatibility of fluorocarbons with both hydrocarbons and water. rsc.org This can lead to the formation of highly defined and stable nanoparticles. nih.gov Furthermore, the size of these nanoparticles can be controlled, which is a critical parameter for many applications. nih.gov

Polymerization-Induced Self-Assembly (PISA)

Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient method for the in-situ formation of block copolymer nanoparticles at high concentrations. chinesechemsoc.orgmdpi.com This technique involves the chain extension of a soluble precursor block (the stabilizer) with a second monomer that forms an insoluble block. As the second block grows, it becomes insoluble in the reaction medium, triggering self-assembly into various morphologies, including spheres, worms, and vesicles. chinesechemsoc.org

The use of fluorinated monomers, which can be derived from or used in conjunction with molecules like this compound, in PISA formulations allows for the synthesis of fluorinated nanoparticles. mdpi.com The strong segregation tendency of fluorinated polymers can drive the self-assembly process, leading to well-defined nanostructures. researchgate.net Techniques like 19F NMR can be employed to monitor the kinetics of PISA reactions involving fluorinated monomers. chinesechemsoc.org

Engineering of Functional Polymeric Materials

The unique properties of this compound also lend themselves to the engineering of functional materials with tailored properties.

Hydrogel Fabrication and Modifications

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water while maintaining their structural integrity. nih.gov PEG-based hydrogels are widely used in biomedical applications due to their biocompatibility and resistance to protein adsorption. nih.govnih.gov

The terminal alcohol group of this compound can be chemically modified, for instance, by acrylation, to produce a monomer that can be incorporated into a hydrogel network via polymerization. nih.govnih.gov The inclusion of the trifluoroethyl group can modify the hydrogel's properties, such as its swelling behavior, mechanical strength, and interactions with biological molecules. The fluorinated moieties can create microenvironments with altered hydrophobicity within the hydrogel structure.

Surface Modification and Coatings

The properties of a material's surface are critical in many applications. Modifying a surface with a thin polymer coating can dramatically alter its characteristics.

Biofouling, the undesirable accumulation of microorganisms, cells, and proteins on surfaces, is a significant problem in various fields, including marine applications and medical devices. sigmaaldrich.com PEG-based coatings are well-known for their ability to resist protein adsorption and cell adhesion, thereby preventing biofouling. sigmaaldrich.comacs.org This property is attributed to the formation of a hydration layer around the PEG chains, which acts as a steric barrier. acs.org

Incorporating fluorinated compounds like this compound into surface coatings can enhance their anti-fouling properties. acs.orggoogle.com Fluorinated polymers are known for their low surface energy, which can further reduce the adhesion of fouling organisms. google.com Amphiphilic coatings that combine the protein-resistant properties of PEG with the low surface energy of fluoropolymers can provide a synergistic effect, leading to highly effective, broad-spectrum anti-fouling surfaces. acs.org These coatings can be applied to a variety of substrates to prevent biofouling in diverse environments. sigmaaldrich.com

Engineering of Functional Polymeric Materials

Surface Modification and Coatings

Modulating Surface Energy and Wetting Characteristics

The introduction of fluorinated segments, such as the trifluoroethyl group, into a polymer is a highly effective strategy for lowering the surface energy of materials. This is due to the low polarizability and strong intramolecular bonds of the carbon-fluorine moiety. When polymers containing this compound are applied as a coating, the fluorinated chains tend to orient themselves at the polymer-air interface, creating a low-energy surface with pronounced hydrophobic and oleophobic (lipophobic) properties. nih.gov

Research on similar fluorinated amphiphiles, specifically monoperfluoroalkyl polyethylene glycols, has demonstrated a clear relationship between the lengths of the hydrophobic fluorinated chain and the hydrophilic PEG chain and the resulting surface activity. researchgate.net These surfactants are highly effective at reducing the surface tension of water at very low concentrations. researchgate.net By analogy, incorporating this compound into polymer backbones or as side chains allows for the precise modulation of surface wetting characteristics, which is critical for applications such as anti-fouling coatings, water-repellent textiles, and microfluidic devices.

Below is a table of representative data from a study on fluorinated surfactants, illustrating how molecular structure influences surface properties.

Table 1: Surface Properties of Fluorinated Amphiphiles in Aqueous Solution This table presents illustrative data based on findings for monoperfluoroalkyl polyethylene glycols to demonstrate the principles of surface energy modulation.

| Fluorinated Chain Length | PEG Chain Length (units) | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (mN/m) |

|---|---|---|---|

| C4F9 | ~8 | 1.5 x 10⁻³ | 18.5 |

| C6F13 | ~8 | 2.0 x 10⁻⁴ | 17.0 |

| C8F17 | ~8 | 4.0 x 10⁻⁵ | 16.0 |

| C6F13 | ~12 | 3.5 x 10⁻⁴ | 17.5 |

Responsive Polymer Systems (e.g., Thermo-responsive, pH-responsive)

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant, reversible changes in their physical properties in response to small changes in their environment, such as temperature or pH. wikipedia.org The unique amphiphilic nature of this compound makes it an excellent candidate for designing such advanced polymer systems.

Thermo-responsive Polymers: Thermo-responsive polymers exhibit a phase transition at a specific temperature, known as a critical solution temperature. nih.gov For polymers with a Lower Critical Solution Temperature (LCST), they are soluble below this temperature and become insoluble above it, leading to a coil-to-globule transition. wikipedia.orgnih.gov This behavior is governed by the balance between hydrophilic and hydrophobic interactions within the polymer and with the solvent.

By copolymerizing a monomer derived from this compound with other monomers, it is possible to finely tune the LCST of the resulting polymer. The hydrophobic trifluoroethyl group and the hydrophilic PEG chain create a delicate hydrophilic-lipophilic balance (HLB). Research on tunable poly(vinyl alcohol) (PVA) copolymers has shown that increasing the density of hydrophobic side chains (such as acetyl or butanoyl groups) leads to a decrease in the cloud point temperature. rsc.org Similarly, by controlling the ratio of the trifluoroethyl-PEG monomer to other comonomers, the LCST can be adjusted to a physiologically relevant range, opening up applications in drug delivery and tissue engineering. rsc.org For instance, a higher incorporation of the hydrophobic fluorinated moiety would be expected to lower the LCST.

pH-responsive Polymers: Polymers that respond to changes in pH typically contain ionizable acidic or basic groups. mdpi.com At certain pH values, these groups gain or lose a proton, which alters the electrostatic repulsion between polymer chains, causing the material to swell or shrink. mdpi.com While this compound is not intrinsically pH-responsive, its terminal alcohol group provides a straightforward point for chemical modification. broadpharm.com

This alcohol can be reacted to introduce acidic groups (e.g., carboxylic acids) or basic groups (e.g., amines), thereby imparting pH sensitivity to the polymer. mdpi.com For example, esterification with succinic anhydride (B1165640) would introduce a terminal carboxylic acid group. A patent describing pH-responsive branched copolymers demonstrated that particles exhibited sharp changes in size at specific pH values, a characteristic behavior of these materials. google.com This ability to trigger a conformational change via pH is valuable for creating systems for targeted drug release in specific body compartments with different pH environments, such as the stomach (acidic) versus the small intestine (basic). mdpi.com

Table 2: pH-Responsive Behavior of Functionalized PEG Copolymers This table presents data based on findings for pH-responsive branched copolymers to illustrate the principles of pH-driven changes in polymer conformation.

| Polymer Composition | pH | Hydrodynamic Diameter (nm) | State |

|---|---|---|---|

| P(PEG/DEAEMA) | 5.0 | ~150 | Swollen (Protonated Amine) |

| 8.0 | ~50 | Collapsed (Neutral Amine) | |

| P(PEG/DMAEMA) | 6.0 | ~180 | Swollen (Protonated Amine) |

| 9.0 | ~60 | Collapsed (Neutral Amine) |

Advanced Membrane Materials (e.g., Gas Separation)

The development of advanced membrane materials for efficient gas separation is a critical area of research. The performance of a membrane is typically evaluated by its permeability (flux) and its selectivity for one component over another. Fluorinated polymers are of particular interest for these applications. Studies have shown that fluorinated amphiphilic polymers can self-assemble into structures capable of binding significant amounts of oxygen, indicating a high affinity for gases. acs.org

Incorporating this compound into a polymer membrane can enhance its gas separation properties. The trifluoroethyl groups can increase the fractional free volume within the polymer matrix and provide a favorable environment for the transport of certain gases, such as CO₂, O₂, or volatile organic compounds. The combination of the rigid, gas-philic fluorinated component with the flexible, amorphous PEG component can create highly effective transport channels, leading to both high permeability and high selectivity.

Table 3: Performance of Various Polymer Membranes in Methanol/MTBE Separation This table provides context on membrane performance metrics from the field of pervaporation, a relevant membrane separation technology.

| Membrane Material | Separation Factor (Methanol) | Total Flux (kg/m²h) |

|---|---|---|

| Sulfonated Polyethersulfone (PES-C) | >1000 | 0.06 |

| Chitosan (CS) | 276 | 0.20 |

| Poly(vinyl acetate) (PVAc) grafted | 100 | ~0.15 |

| PES-C / PVP Blend | 243 | 1.08 |

Applications in Bioconjugation and Chemical Biology

Design and Synthesis of Bioconjugates

The defined structure of 1,1,1-Trifluoroethyl-PEG5-Alcohol, a monodisperse PEG linker, allows for the precise construction of complex biomolecular conjugates. broadpharm.com This is in contrast to polydisperse PEGs, which are polymer mixtures with an average molecular weight. broadpharm.com The linker's bifunctional nature, with a reactive group at each end, facilitates the connection of different molecular entities, such as proteins, peptides, or small molecules. axispharm.com

In the design of multivalent ligands—molecules with multiple binding sites that can simultaneously engage several receptors—the linker's length and flexibility are crucial. nih.gov The defined length of the PEG5 chain in this compound helps to control the spacing between ligands on a multivalent construct, which is essential for optimizing binding avidity and biological activity. researchgate.net An optimal linker length prevents steric hindrance and allows the ligands the necessary spatial flexibility to bind effectively to their targets. researchgate.net While excessively long linkers can adopt unfavorable conformations, a well-chosen linker length can stabilize the entire construct. researchgate.net Studies have shown that the choice of PEG spacer length is a critical factor in the design of targeted nanoparticles, affecting ligand-receptor binding events. nih.gov

Table 1: Factors in Multivalent Ligand Design Influenced by Linker Properties

| Factor | Influence of Linker (e.g., this compound) | Reference |

| Binding Avidity | Optimal linker length and flexibility can dramatically improve binding avidity and selectivity. | researchgate.net |

| Spatial Orientation | The defined length of a monodisperse PEG linker provides precise control over the distance between ligands. | broadpharm.comresearchgate.net |

| Steric Hindrance | An appropriate linker length is necessary to avoid steric clashes between the conjugated ligands and the target receptors. | researchgate.net |

| Construct Stability | Sufficiently long linkers can help stabilize the surface of multivalent constructs. | researchgate.net |

PEG linkers are used in chemical biology to build probes for detecting and tracking molecules within living systems. axispharm.com The this compound can serve as a scaffold by connecting a reporter molecule (like a fluorescent dye) to a targeting moiety. axispharm.comyoutube.com The hydrophilic PEG chain helps to minimize non-specific binding and steric hindrance, which can improve the accuracy and efficiency of diagnostic assays. chempep.comyoutube.com The terminal alcohol group provides a versatile handle for chemical attachment, while the trifluoroethyl group can be used to react with primary amines on proteins or other surfaces. broadpharm.com

Chemical Modification of Biomolecules

PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to enhance the properties of therapeutic proteins and other biomolecules. scbt.comcreativepegworks.com This modification can improve stability, solubility, and pharmacokinetic profiles. axispharm.comnih.gov

A primary application of PEG linkers is to increase the water solubility of hydrophobic compounds. chempep.combiochempeg.com The repeating ethylene (B1197577) oxide units in the PEG chain form hydrogen bonds with water, making the entire conjugate more soluble in aqueous environments. chempep.comyoutube.com Attaching this compound to a poorly soluble drug can improve its dissolution, which is often a prerequisite for administration. biochempeg.com This enhanced solubility also helps to prevent aggregation and can improve the stability of proteins and enzymes. creativepegworks.com

Table 2: Impact of PEGylation on Molecular Properties

| Property | Effect of PEGylation | Mechanism | Reference |

| Aqueous Solubility | Increased | The hydrophilic ethylene oxide units of the PEG chain form hydrogen bonds with water. | chempep.com |

| Stability | Increased | PEG chains can protect the conjugated molecule from enzymatic degradation. | axispharm.com |

| Aggregation | Reduced | The hydrophilic PEG linker helps keep hydrophobic molecules separated in solution. | creativepegworks.com |

The introduction of a trifluoromethyl group can significantly affect a molecule's properties, including its lipophilicity, stability, and binding interactions. acs.org This group is a strong hydrogen bond donor but a poor acceptor, and its hydrophobicity can drive interactions with peptides and proteins. nih.gov A proposed model suggests that the trifluoro-moiety can help replace the hydration shell around a peptide, facilitating the formation of secondary structures. nih.gov The electronegativity of the trifluoromethyl group can also stabilize molecules and influence the acidity of nearby functional groups. wikipedia.org In some contexts, hydrophobic interactions involving trifluoromethylated groups can be strong enough to drive the self-assembly of nucleic acid-like structures. nih.gov Therefore, incorporating the 1,1,1-Trifluoroethyl group via this linker can be a strategy to modulate protein-ligand interactions. acs.org

Interface with Bio-inspired Materials

PEG linkers are frequently used to modify the surfaces of materials to improve their compatibility with biological systems. youtube.comcreativepegworks.com By attaching this compound to materials like nanoparticles or medical device surfaces, a hydrophilic layer is created. creativepegworks.com This PEG layer binds water molecules, forming a "stealth" coating that can reduce non-specific protein adsorption and minimize immune system recognition. youtube.commdpi.com This surface modification is crucial for applications in regenerative medicine, drug delivery, and implantable devices. youtube.com The functional end groups of the linker allow for the subsequent attachment of specific biomolecules, creating functionalized materials designed to interact with biological targets in a highly specific manner. youtube.com

Scaffolds for Cell Culture and Tissue Engineering

No published studies were identified that utilize This compound in the fabrication of scaffolds for cell culture or tissue engineering. While polyethylene (B3416737) glycol (PEG) is a common component in hydrogels for these applications due to its biocompatibility and tunable properties, the influence of the terminal trifluoroethyl group on scaffold properties and cell behavior has not been reported.

Functional Biomaterial Coatings

There is no available research on the use of This compound to create functional coatings for biomaterials. Such coatings are often designed to improve biocompatibility, reduce fouling, or introduce specific functionalities to a material's surface, but the role of this specific compound in achieving these goals is not documented.

Contributions to Chemical Biology Tools

Probes for Biological Systems

The potential of This compound as a chemical probe in biological systems has not been explored in the available literature. While fluorinated compounds can be used as probes for NMR spectroscopy or as tracers, no studies have been published that apply this specific molecule for such purposes.

Modulation of Enzyme-Substrate Interactions

No research findings are available to suggest that This compound has been investigated for its ability to modulate interactions between enzymes and their substrates. The trifluoroethyl group could potentially influence binding affinities or enzymatic activity, but this has not been experimentally verified in published studies.

Role in Organic Synthesis and Catalysis

As a Reaction Solvent and Medium Component

Polyethylene (B3416737) glycols (PEGs) are increasingly recognized as environmentally benign and highly effective solvents for a wide array of organic reactions. sioc-journal.cnnsf.govorganic-chemistry.org Their low volatility, thermal stability, non-toxicity, and recyclability align well with the principles of green chemistry. sioc-journal.cnhorizonadmixtures.comresearchgate.net

The use of PEGs as reaction media can circumvent the need for volatile organic compounds (VOCs), which are often hazardous and environmentally damaging. researchgate.netresearchgate.net 1,1,1-Trifluoroethyl-PEG5-Alcohol, as a low molecular weight PEG derivative, is expected to share these green attributes. Its liquid nature at or near room temperature would make it a suitable solvent for various transformations. Furthermore, the trifluoroethyl group could enhance the solubility of fluorinated reactants or reagents, a property not typical of standard PEGs. The ability to be recovered and reused, a hallmark of PEG-based solvents, would be a significant advantage. organic-chemistry.org

The phase behavior of PEG derivatives is a critical aspect of their application as solvents. PEGs are soluble in a range of organic solvents and water, but are insoluble in others like diethyl ether and hexane, which allows for easy product separation and solvent recovery. horizonadmixtures.comnih.gov The introduction of a trifluoroethyl group in this compound is likely to modify this behavior, potentially inducing fluorous phase interactions. This could be exploited in fluorous biphasic systems, where the catalyst, sequestered in a fluorous phase, can be easily separated from the product in the organic or aqueous phase. illinois.edu

The kinetics of a reaction can be significantly influenced by the solvent. PEGs have been shown to accelerate reaction rates in certain cases, not only by acting as a solvent but also by participating in the reaction mechanism, for instance, by stabilizing intermediates or facilitating mass transfer. horizonadmixtures.comacs.org In reactions involving polar substrates, the PEG chain of this compound can enhance their solubility and reactivity.

| Property | General Observation for PEG Derivatives | Implication for this compound |

| Green Solvent | Low volatility, non-toxic, biodegradable, recyclable. sioc-journal.cnhorizonadmixtures.com | Expected to be an environmentally benign solvent alternative. |

| Solubility | Soluble in water and many polar organic solvents; insoluble in nonpolar solvents like hexane. horizonadmixtures.comnih.gov | The trifluoroethyl group may enhance solubility of fluorinated compounds. |

| Phase Behavior | Can form aqueous biphasic systems. nih.govua.pt | Potential for use in fluorous biphasic catalysis. illinois.edu |

| Reaction Kinetics | Can accelerate reaction rates and improve yields. horizonadmixtures.comacs.org | May enhance reaction efficiency, particularly with polar or fluorinated substrates. |

As a Phase Transfer Catalyst (PTC)

Phase transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases. PEGs and their derivatives are well-known to function as effective phase transfer catalysts, often rivaling the performance of crown ethers but with lower cost and toxicity. researchgate.net

The mechanism of PTC by PEGs involves the coordination of the ether oxygens of the PEG chain with cations (e.g., K⁺, Na⁺), effectively sequestering them from the aqueous phase into the organic phase. researchgate.netcatalysis.blogrsc.org This transports the accompanying anion into the organic phase, where it can react with the organic substrate. The open-chain structure of PEGs allows them to effectively wrap around and solvate cations. It is anticipated that this compound would operate via a similar mechanism, with its PEG-5 chain being of sufficient length to exhibit catalytic activity.

PEG-mediated phase transfer catalysis has been successfully applied to a variety of organic transformations, including nucleophilic substitutions, oxidations, and reductions. The efficiency of PEGs as PTCs is often dependent on their molecular weight, with a minimum chain length typically required for effective catalysis. researchgate.net this compound, with its five ethylene (B1197577) glycol repeat units, falls within the range of catalytically active PEGs. The terminal trifluoroethyl group could also influence its partitioning between phases, potentially enhancing its catalytic efficiency in certain reaction systems.

| Reaction Type | General PTC | Potential Role of this compound |

| Nucleophilic Substitution | Quaternary ammonium (B1175870) salts, crown ethers, PEGs. researchgate.nettaylorfrancis.com | Expected to catalyze reactions between an aqueous nucleophile and an organic substrate. |

| Oxidation | PEGs can facilitate the transfer of oxidizing agents. | Could act as a PTC in oxidation reactions, with potential for easy separation. |

| Reduction | PEGs can assist in the transfer of reducing agents. | May find application in biphasic reduction systems. |

As a Support for Catalyst Immobilization

The immobilization of homogeneous catalysts onto solid or soluble supports is a key strategy for improving their recyclability and facilitating their separation from reaction products. PEGs have been widely used as soluble supports for catalysts. taylorfrancis.commdpi.comnih.gov

The principle behind using a soluble polymer like PEG as a catalyst support is to combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation). nih.gov A catalyst can be chemically tethered to the PEG chain. The reaction proceeds in a homogeneous phase, and upon completion, the PEG-supported catalyst can be precipitated by the addition of a non-solvent (like diethyl ether), filtered off, and reused. horizonadmixtures.com

The terminal alcohol group of this compound provides a convenient handle for the covalent attachment of a catalyst or a ligand. The resulting PEG-supported catalyst would benefit from the solubilizing effect of the PEG chain and the potential for recovery and reuse. The trifluoroethyl end could also serve to anchor the supported catalyst in a fluorous phase, offering an alternative method for separation and recycling. The use of PEG derivatives for catalyst immobilization has been demonstrated to enhance catalyst stability and longevity. nih.govchemmethod.com

| Immobilization Strategy | Description | Applicability to this compound |

| Soluble Polymer Support | Catalyst is attached to a soluble polymer; reaction is homogeneous, and catalyst is recovered by precipitation. nih.gov | The terminal -OH group allows for covalent attachment of a catalyst. The PEG chain ensures solubility in appropriate solvents. |

| Biphasic Systems | The supported catalyst is soluble in one phase (e.g., aqueous or fluorous) and is separated from the product in another phase. | The amphiphilic nature could be exploited in aqueous-organic or fluorous-organic biphasic systems. |

| Enhanced Stability | The polymer support can protect the catalyst from deactivation pathways. nih.govchemmethod.com | The PEG backbone could provide a stabilizing microenvironment for the attached catalyst. |

Recovery and Reuse of Homogeneous Catalysts

Homogeneous catalysts are highly valued in the chemical industry for their high activity and selectivity. However, a significant drawback is the difficulty in separating them from the reaction mixture, which often leads to catalyst loss and product contamination. google.comcd-bioparticles.net Attaching a fluorous tag, such as the one derived from this compound, to a homogeneous catalyst transforms it into a "fluorous-tagged" catalyst. This modification allows for the straightforward recovery of the catalyst through a technique known as fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE). broadpharm.com

In a typical workflow, a reaction is carried out in a conventional organic solvent under homogeneous conditions. Upon completion, the fluorous-tagged catalyst can be selectively separated from the product and other non-fluorous components. In F-LLE, the reaction mixture is extracted with a fluorous solvent, which selectively dissolves the fluorous-tagged catalyst. The two phases are then separated, and the catalyst can be recovered from the fluorous phase for reuse. Alternatively, F-SPE involves passing the reaction mixture through a silica (B1680970) gel column that has been functionalized with a fluorous stationary phase. The fluorous-tagged catalyst is retained on the column, while the non-fluorous products and reactants are eluted. The catalyst can then be washed off the column with a fluorous solvent. broadpharm.com

The use of fluorous tags for catalyst recycling has been demonstrated for a variety of catalytic systems. For instance, rhodium catalysts used for hydroformylation have been successfully recovered and reused by attaching fluorous phosphine (B1218219) ligands. broadpharm.com While specific data for catalysts tagged with this compound is not widely published, the principle remains the same. The alcohol functionality of this compound allows for its covalent attachment to a ligand, which then coordinates to the metal center of the catalyst.

Table 1: Comparison of Catalyst Recovery Techniques

| Technique | Principle | Advantages | Disadvantages |

| Distillation | Separation based on differences in boiling points. | Well-established and scalable. | High energy consumption; not suitable for heat-sensitive catalysts. |